molecular formula C19H15N3O2S2 B2978946 N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-60-1

N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2978946
CAS RN: 1111160-60-1
M. Wt: 381.47
InChI Key:
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

While the specific synthesis process for this compound is not available, quinazoline derivatives are often synthesized via reactions involving hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups, including a carboxamide group and a thiazolo group. These groups can participate in various chemical reactions and can significantly influence the compound’s physical and chemical properties .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

The synthesis of benzimidazo[1,2-c]quinazoline derivatives, a class to which our compound of interest is closely related, has been reported for their potential biological activities. These compounds have been explored for various biological effects, including antihypertensive, alpha-1-adrenoceptor antagonism, and antiallergic and antiasthmatic effects. The synthesis involves cyclization and alkylation steps to produce S-alkyl derivatives, indicating a methodological approach for generating compounds with potential pharmacological properties (Ivachtchenko, Kovalenko, & Drushlyak, 2002).

Combinatorial Chemistry for Drug Discovery

Another study focused on the liquid-phase synthesis of combinatorial libraries of disubstituted and trisubstituted quinazoline derivatives. This research underscores the importance of quinazoline compounds in drug discovery, leveraging combinatorial chemistry techniques to generate a vast array of compounds for biological screening. Such approaches are crucial for identifying lead compounds in pharmaceutical research (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Angiotensin II Receptor Antagonism

The design and synthesis of benzimidazole derivatives bearing quinazoline rings have been explored for their angiotensin II receptor antagonistic activities. These compounds were evaluated both in vitro and in vivo for their potential to inhibit the angiotensin II-induced pressor response, a key target in the management of hypertension. Such studies highlight the therapeutic potential of quinazoline derivatives in cardiovascular diseases (Kohara et al., 1996).

Novel Synthetic Routes and Antimicrobial Activity

Research into the synthesis of heterocyclic skeletons by reacting N-(2-cyanophenyl)benzimidoyl chloride with thioamides demonstrates innovative approaches to generating quinazoline and related compounds. Such studies not only expand the chemical space of heterocyclic compounds but also explore their potential applications, including antimicrobial activities (Fathalla & Pazdera, 2002).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Research into quinazoline derivatives is ongoing due to their wide range of biological activities. Future research may focus on synthesizing new derivatives, studying their biological activities, and developing them into effective therapeutic agents .

properties

IUPAC Name

N-benzyl-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-11-7-8-14-13(9-11)17(23)21-16-15(26-19(25)22(14)16)18(24)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCLNWAUBYRZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

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